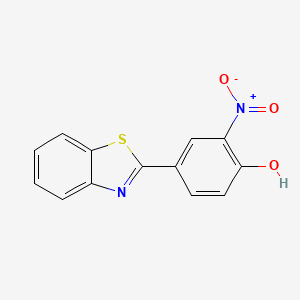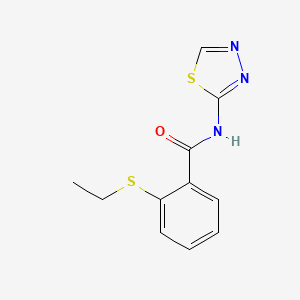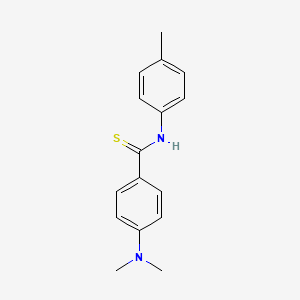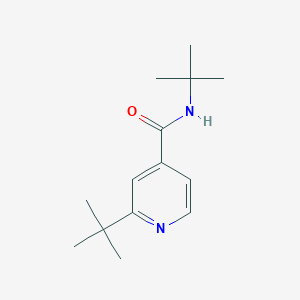
4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Vue d'ensemble
Description
4-(1,3-benzothiazol-2-yl)-2-nitrophenol, also known as BNPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.28 g/mol.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. The inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer properties of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol reduces the growth of tumors in animal models and reduces inflammation in animal models of arthritis. However, the effects of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol on human health have not been fully studied, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has some limitations for lab experiments. It is not very stable and can decompose over time, which can affect the accuracy of experimental results. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also sensitive to light and temperature, which can affect its properties and stability.
Orientations Futures
There are several future directions for the research on 4-(1,3-benzothiazol-2-yl)-2-nitrophenol. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as a pesticide in agriculture. Additionally, more research is needed to determine the safety and efficacy of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol in humans. Further studies are also needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol and its effects on various enzymes and signaling pathways. Overall, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has potential applications in various fields, and more research is needed to fully understand its properties and potential.
Applications De Recherche Scientifique
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have anti-inflammatory and anti-cancer properties. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In materials science, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a dye and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUPDDEYFDPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzothiazolyl)-2-nitrophenol | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)


![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)
